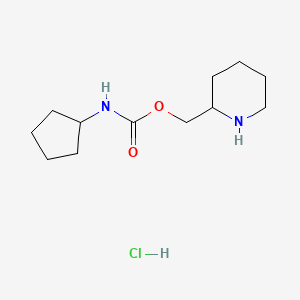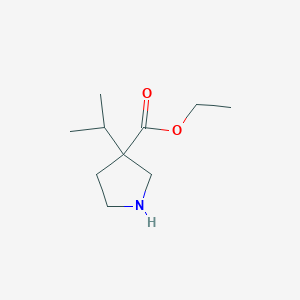
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is saturated and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidines, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Wissenschaftliche Forschungsanwendungen
-
Pyrrolidine in RORγt Inverse Agonists
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring is used in the discovery of RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases .
- Methods : The discovery process involves the synthesis of pyrrolidine-based compounds and testing their biological activity . One such compound is (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine .
- Results : These compounds have shown promising results as RORγt inverse agonists .
-
Pyrrolidine in Poly (ADP-ribose) Polymerases-1 (PARP-1) Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrrolidine-based compounds are used as PARP-1 inhibitors . PARP-1 is involved in DNA repair damage, and inhibitors are used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Methods : The process involves the synthesis of novel pyrrolidine-based compounds and testing their biological activity .
- Results : These compounds have shown promising results as PARP-1 inhibitors .
Zukünftige Richtungen
The future directions of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . As an intermediate in the production of certain anthranilamide compounds, it could also be used in the development of new insecticides .
Eigenschaften
IUPAC Name |
ethyl 3-propan-2-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRYBGLRUERCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

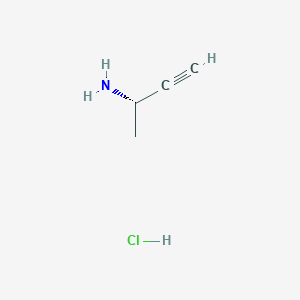
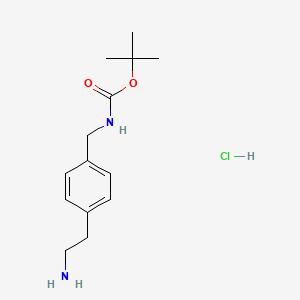
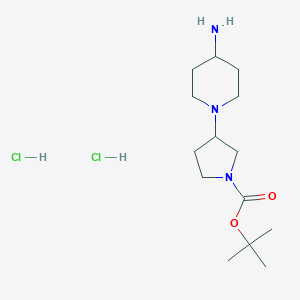
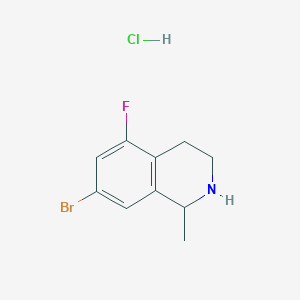
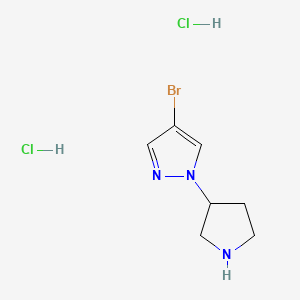
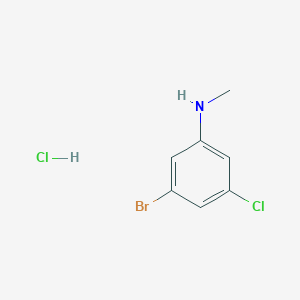
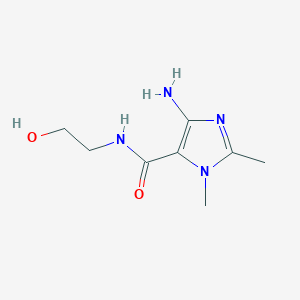

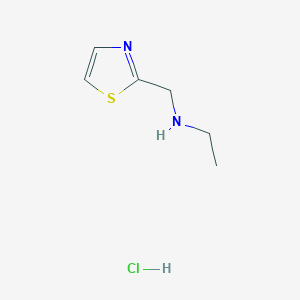
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
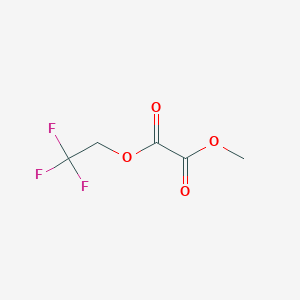
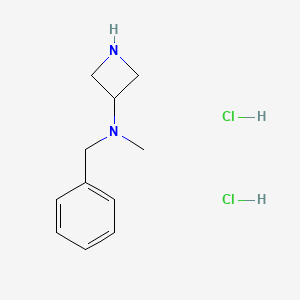
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
